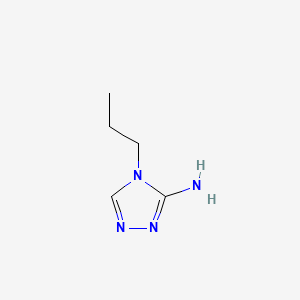![molecular formula C8H13NO4 B13516267 Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (8S)-1,4-dioxa-7-azaspiro[44]nonane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate diols and amines under acidic or basic conditions to form the spirocyclic intermediate, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is explored for use in materials science, particularly in the development of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate: This compound is similar in structure but contains sulfur atoms instead of oxygen, which can significantly alter its chemical properties and reactivity.
Methyl (8S)-1,4-dioxaspiro[4.4]nonane-8-carboxylate: This compound lacks the nitrogen atom, which affects its potential interactions and applications.
Uniqueness
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate is unique due to its combination of oxygen and nitrogen within the spirocyclic ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H13NO4 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-11-7(10)6-4-8(5-9-6)12-2-3-13-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |
Clé InChI |
MPGRFFRFKUIBDJ-LURJTMIESA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC2(CN1)OCCO2 |
SMILES canonique |
COC(=O)C1CC2(CN1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


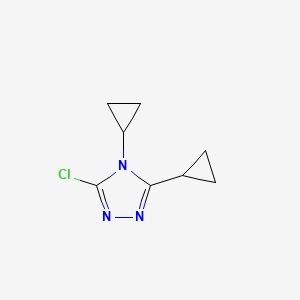
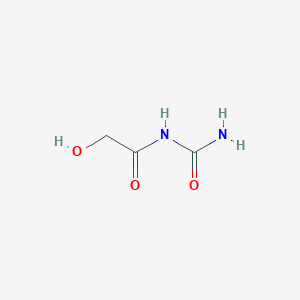


![{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride](/img/structure/B13516209.png)
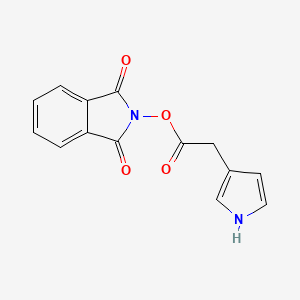
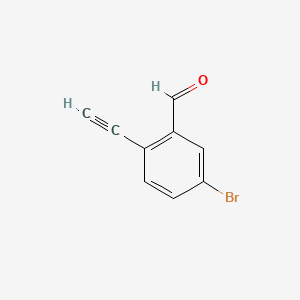
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
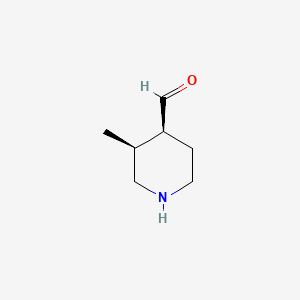
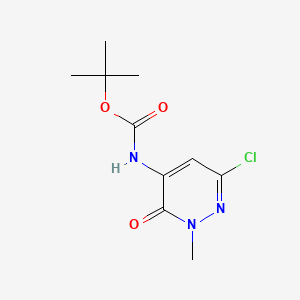
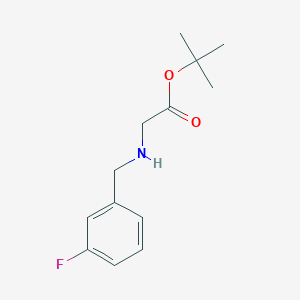
![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)

